molecular formula C14H22BrNOS B13853061 N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide CAS No. 814256-00-3

N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide

Cat. No.: B13853061
CAS No.: 814256-00-3
M. Wt: 332.30 g/mol
InChI Key: BEHUWUQEORJWIV-UHFFFAOYSA-N
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Description

N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide is a synthetic organic compound characterized by the presence of a bromothiophene moiety attached to an octanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, undergoes bromination to form 4-bromothiophene.

    Formation of Bromothiophen-2-YL Methyl Intermediate: The 4-bromothiophene is then reacted with formaldehyde and a suitable base to form the 4-bromothiophen-2-yl methyl intermediate.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with N-methyloctanamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with various enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Bromothiophen-2-YL)methyl]-4-methylaniline
  • (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline
  • N-[(4-Bromothiophen-2-YL)methyl]-2-fluoroaniline

Uniqueness

N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide is unique due to its specific structural features, such as the combination of a bromothiophene moiety with an octanamide chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

CAS No.

814256-00-3

Molecular Formula

C14H22BrNOS

Molecular Weight

332.30 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-N-methyloctanamide

InChI

InChI=1S/C14H22BrNOS/c1-3-4-5-6-7-8-14(17)16(2)10-13-9-12(15)11-18-13/h9,11H,3-8,10H2,1-2H3

InChI Key

BEHUWUQEORJWIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N(C)CC1=CC(=CS1)Br

Origin of Product

United States

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